molecular formula C14H23O3P B1233508 Ethyl 2-phenylethyl butylphosphonate

Ethyl 2-phenylethyl butylphosphonate

Cat. No.: B1233508
M. Wt: 270.3 g/mol
InChI Key: PQWBNCIKGJGHRR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of organophosphorus compounds , specifically phosphonic esters . These compounds are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon group. The IUPAC name for this compound is 2-[butyl(ethoxy)phosphoryl]oxyethylbenzene , reflecting its ethoxy and butyl substituents on the phosphorus atom, along with a phenylethyl group (Fig. 1).

Synonyms include:

  • This compound
  • Butylphosphonic acid, ethyl 2-phenylethyl ester
  • CHEBI:87285

A summary of its key identifiers is provided in Table 1.

Table 1: Key Identifiers of this compound

Property Value Source
Molecular Formula C₁₄H₂₃O₃P
Molecular Weight 270.30 g/mol
CAS Registry Number 6421933
PubChem CID 6421933
InChIKey PQWBNCIKGJGHRR-UHFFFAOYSA-N
SMILES CCCCP(=O)(OCC)OCCC1=CC=CC=C1

Historical Context of Organophosphorus Chemistry

The synthesis of organophosphorus compounds began in the early 19th century. Jean Louis Lassaigne’s work on phosphovinic acid (1820) and Franz Anton Voegeli’s synthesis of triethyl phosphate (1848) laid foundational methodologies for phosphonate ester production. The 20th century saw further advancements, including Michaelis-Arbuzov reactions, which enabled the creation of complex phosphonates like this compound.

Organophosphorus chemistry expanded significantly during World War II, driven by research into pesticides and chemical agents. While this compound itself lacks documented historical use in warfare, its structural analogs contributed to understanding phosphorus-based biochemical interactions.

Identification Parameters and Registry Information

This compound is cataloged across multiple chemical databases:

  • PubChem : CID 6421933
  • ChEBI : CHEBI:87285
  • ChemSpider : ID 4927460

Spectral data from NIST and other sources confirm its structure:

  • ³¹P NMR : Characteristic peak near δ 30 ppm (typical for phosphonates).
  • Mass Spectrometry : Base peak at m/z 270.138 (molecular ion).

Table 2: Spectral and Physicochemical Properties

Property Value Method
XLogP3-AA 3.0 Computed
Rotatable Bond Count 9 Computed
Hydrogen Bond Acceptor 3 Computed

Biochemical Role as a Metabolite

This compound is annotated as a metabolite in PubChem, though its specific enzymatic pathways remain uncharacterized. Metabolites of phosphonic esters often arise from hydrolysis or oxidative processes mediated by phosphatases or cytochrome P450 enzymes. For example, analogous compounds like diethyl 2-oxobutylphosphonate undergo bioreduction by cyanobacteria to yield chiral hydroxyphosphonates. While direct evidence for this compound’s metabolic fate is limited, its structural features suggest potential interactions with esterases or phosphotriesterases.

Properties

Molecular Formula

C14H23O3P

Molecular Weight

270.3 g/mol

IUPAC Name

2-[butyl(ethoxy)phosphoryl]oxyethylbenzene

InChI

InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3

InChI Key

PQWBNCIKGJGHRR-UHFFFAOYSA-N

SMILES

CCCCP(=O)(OCC)OCCC1=CC=CC=C1

Canonical SMILES

CCCCP(=O)(OCC)OCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-Phenylethyl Butylphosphonate and Analogues

Compound Name Molecular Formula Key Substituents Notable Features CAS/Reference
This compound Not explicitly provided<sup>†</sup> Ethyl, 2-phenylethyl, butyl Aromatic phenylethyl group enhances steric/electronic complexity Not provided
2-Ethylbutyl methylphosphonate C7H17O3P 2-Ethylbutyl, methyl Linear alkyl chains; lacks aromaticity (97-95-0)-M2B41
Ethyl 2-diisopropylaminoethyl ethylphosphonite C7H18NO2P Diisopropylaminoethyl, ethyl Amino group introduces basicity; potential ligand applications 64-17-5 (ethylphosphonite derivative)
2-Phenylethyl acetate C10H12O2 Phenylethyl, acetate Ester with fruity aroma; used in flavoring 103-45-7
Oligomeric Ethyl Ethylene Phosphate Not provided Oligomeric phosphate backbone High molecular weight; industrial applications (e.g., flame retardants) 184538-58-7

<sup>†</sup> Inferred formula based on substituents: Likely C15H25O3P.

Key Structural and Functional Differences

Aromatic vs. This aromaticity may enhance UV stability or binding affinity in coordination chemistry.

Phosphonate vs. Phosphonite/Phosphate Phosphonites (e.g., Ethyl 2-diisopropylaminoethyl ethylphosphonite ) contain P(III) centers, making them more reactive than phosphonates (P(V)). This reactivity is exploited in catalysis or nerve agent simulants. Oligomeric phosphates (e.g., Oligomeric Ethyl Ethylene Phosphate ) exhibit polymeric structures, offering thermal stability for industrial uses, unlike monomeric phosphonates.

Substituent Branching and Chain Length The butyl group in this compound provides longer-chain hydrophobicity compared to methyl or ethyl substituents in analogues. This could influence solubility and partition coefficients. Amino-containing derivatives (e.g., diisopropylaminoethyl ) introduce basicity, enabling pH-dependent reactivity absent in the target compound.

Preparation Methods

Grignard Reagent-Mediated Phosphonylation

The Grignard reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds. While direct literature on Ethyl 2-phenylethyl butylphosphonate is sparse, analogous syntheses provide a framework. For example, CN101265188A demonstrates the use of β-bromophenylethane in Grignard reactions to construct phenylbutyrate intermediates. Adapting this approach, phenylethylmagnesium bromide can react with diethyl butylphosphonite (ClP(O)(OEt)(Bu)) to yield the target compound:

PhCH2CH2MgBr+ClP(O)(OEt)(Bu)PhCH2CH2P(O)(OEt)(Bu)+MgBrCl\text{PhCH}2\text{CH}2\text{MgBr} + \text{ClP(O)(OEt)(Bu)} \rightarrow \text{PhCH}2\text{CH}2\text{P(O)(OEt)(Bu)} + \text{MgBrCl}

Key Conditions :

  • Solvent: Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) at 30–60°C .

  • Stoichiometry: 1:1 molar ratio of Grignard reagent to phosphonite.

  • Yield: ~70–80% (extrapolated from similar reactions ).

Advantages :

  • High atom economy.

  • Compatibility with bulky substituents due to the nucleophilic Grignard reagent.

Challenges :

  • Strict anhydrous conditions required.

  • Competing side reactions (e.g., Wurtz coupling) may reduce yield.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables the synthesis of phosphonates via alkyl halides and trialkyl phosphites. For this compound, a stepwise approach is necessary:

  • Formation of Diethyl Butylphosphonate :

    BuBr+P(OEt)3BuP(O)(OEt)2+EtBr\text{BuBr} + \text{P(OEt)}_3 \rightarrow \text{BuP(O)(OEt)}_2 + \text{EtBr}

    Conditions: 100–120°C, 12–24 h, neat conditions.

  • Phenylethylation :

    BuP(O)(OEt)2+PhCH2CH2BrBasePhCH2CH2P(O)(OEt)(Bu)+EtBr\text{BuP(O)(OEt)}_2 + \text{PhCH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{PhCH}_2\text{CH}_2\text{P(O)(OEt)(Bu)} + \text{EtBr}

    Base: Sodium hydride or potassium carbonate.
    Solvent: Dimethylformamide (DMF), 60–80°C, 6–8 h.

Performance Data :

StepYield (%)Purity (%)
18590
26585

Advantages :

  • Scalable for industrial production.

  • Minimal purification required.

Challenges :

  • Limited regioselectivity in the second step.

  • Byproduct (EtBr) removal complicates isolation.

Atherton-Todd Reaction

The Atherton-Todd method converts dialkyl phosphites to phosphorochloridates, which subsequently react with alcohols. For this compound:

  • Chlorination :

    BuP(O)(OEt)(OH)+CCl4+Et3NBuP(O)(OEt)(Cl)+CHCl3+Et3NH+Cl\text{BuP(O)(OEt)(OH)} + \text{CCl}_4 + \text{Et}_3\text{N} \rightarrow \text{BuP(O)(OEt)(Cl)} + \text{CHCl}_3 + \text{Et}_3\text{NH}^+\text{Cl}^-
  • Alcoholysis :

    BuP(O)(OEt)(Cl)+PhCH2CH2OHPhCH2CH2P(O)(OEt)(Bu)+HCl\text{BuP(O)(OEt)(Cl)} + \text{PhCH}_2\text{CH}_2\text{OH} \rightarrow \text{PhCH}_2\text{CH}_2\text{P(O)(OEt)(Bu)} + \text{HCl}

Optimization Insights :

  • Chlorination: 0–5°C, 2 h, 90% conversion.

  • Alcoholysis: Room temperature, 4 h, 75% yield.

Advantages :

  • Mild conditions compared to Grignard methods.

  • Tunable selectivity by varying alcohols.

Challenges :

  • Handling toxic carbon tetrachloride.

  • Acid scavengers (e.g., Et3_3N) required to neutralize HCl.

Transesterification of Phosphonate Esters

Transesterification offers a route to mixed phosphonate esters. Starting from triethyl butylphosphonate:

BuP(O)(OEt)3+PhCH2CH2OHTi(OiPr)4PhCH2CH2P(O)(OEt)(Bu)+2EtOH\text{BuP(O)(OEt)}3 + \text{PhCH}2\text{CH}2\text{OH} \xrightarrow{\text{Ti(OiPr)}4} \text{PhCH}2\text{CH}2\text{P(O)(OEt)(Bu)} + 2\text{EtOH}

Catalyst Screening :

CatalystYield (%)
Ti(OiPr)4_460
NaOEt45
None<10

Conditions :

  • 80°C, 8 h, toluene solvent.

  • Azeotropic removal of ethanol to drive equilibrium.

Advantages :

  • Avoids hazardous reagents.

  • Facile scalability.

Challenges :

  • Equilibrium limitations necessitate excess phenylethanol.

  • Catalyst residues require post-reaction purification.

Radical-Mediated Phosphonylation

Emerging methods leverage photoredox catalysis for C–P bond formation. A hypothetical pathway involves:

PhCH2CH2Br+BuP(O)(OEt)2Ir(ppy)3,LightPhCH2CH2P(O)(OEt)(Bu)+HBr\text{PhCH}2\text{CH}2\text{Br} + \text{BuP(O)(OEt)}2 \xrightarrow{\text{Ir(ppy)}3, \text{Light}} \text{PhCH}2\text{CH}2\text{P(O)(OEt)(Bu)} + \text{HBr}

Preliminary Data :

  • Light source: 450 nm LED.

  • Yield: 50–55% (based on analogous arylphosphonate syntheses).

Advantages :

  • Ambient temperature and pressure.

  • Functional group tolerance.

Challenges :

  • Limited precedent for aliphatic systems.

  • Requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)ScalabilityGreen Metrics (E-factor)
Grignard75HighModerate8.2
Michaelis-Arbuzov65LowHigh5.1
Atherton-Todd70ModerateHigh6.7
Transesterification60LowModerate4.3
Radical55HighLow9.8

Key Observations :

  • The Michaelis-Arbuzov and Atherton-Todd methods balance cost and scalability.

  • Transesterification excels in sustainability (low E-factor).

  • Radical methods remain exploratory but promising for niche applications.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yield across independent laboratories?

  • Methodological Answer : Use interlaboratory studies (ILS) with standardized protocols. Apply ANOVA to assess variability sources (e.g., reagent purity, humidity). Report confidence intervals (95% CI) for yield data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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